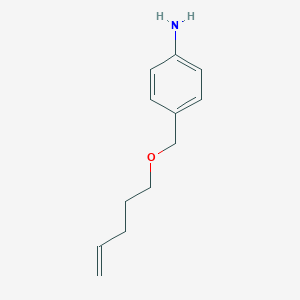
4-(Pent-4-enoxymethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Pent-4-enoxymethyl)aniline” is an organic compound with the CAS Number: 2159608-33-8 . It has a molecular weight of 191.27 . The IUPAC name for this compound is 4-((pent-4-en-1-yloxy)methyl)aniline .
Molecular Structure Analysis
The InChI code for “4-(Pent-4-enoxymethyl)aniline” is 1S/C12H17NO/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h2,5-8H,1,3-4,9-10,13H2 . This indicates the presence of a pent-4-en-1-yloxy group attached to the methyl group, which is further attached to the aniline group.Wissenschaftliche Forschungsanwendungen
Wastewater Treatment
Aniline and its derivatives are often found in industrial wastewater due to their use in various industries . Researchers have used electrochemical oxidation processes to degrade aniline-containing wastewater . The process parameters and reaction mechanisms of this treatment have been studied extensively .
Synthesis of Polyaniline Derivatives
Aniline derivatives are used in the synthesis of new polyaniline (PANI) derivatives . These PANI derivatives have been characterized and applied as sensors . The substituent in the aniline monomers can influence the surface morphology of the resulting polymers .
Development of Chemical Sensors
Polyaniline and its derivatives have shown high sensitivity to moisture and ammonia, making them suitable for use in the design of chemical sensors . The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects .
Production of Electrically Conductive Polymers
Polyaniline (PANI) is among the most famous representatives of the class of electrically conductive polymers . It has a unique set of properties: redox activity, acid–base properties, electronic and ionic conductivity, and high general stability and thermal stability .
Use in Energy-Saving Devices
Due to its unique properties, PANI finds use in energy-saving devices . It is used for screening electromagnetic radiation, obtaining antistatic and electrically conductive coatings, and as a corrosion inhibitor .
6. Potential Applications in Medicine and Heterogeneous Catalysis There is a significant potential of PANI application in medicine and heterogeneous catalysis . However, more research is needed in this area to fully realize its potential.
Wirkmechanismus
Target of Action
The primary target of 4-(Pent-4-enoxymethyl)aniline is involved in the formation of complexes with titanium (IV) dichloride . This compound is used in the synthesis of (N-aryl)salicylaldimines, which are known to form complexes with titanium (IV) dichloride .
Mode of Action
It is known that the compound reacts with salicylaldehyde to form a series of (n-aryl)salicylaldimines . These compounds then interact with titanium (IV) dichloride to form complexes . The formation of these complexes may alter the properties of the target molecules, leading to changes in their function.
Biochemical Pathways
The compound’s involvement in the synthesis of (n-aryl)salicylaldimines suggests that it may play a role in the olefin polymerization pathway
Result of Action
Its role in the synthesis of (n-aryl)salicylaldimines and their subsequent interaction with titanium (iv) dichloride suggests that it may have an impact on the properties and functions of these molecules .
Action Environment
It is known that the reactions involving this compound can occur in an open system without solvent at 130°c , suggesting that temperature may play a role in its action.
Eigenschaften
IUPAC Name |
4-(pent-4-enoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h2,5-8H,1,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLHBWCEWQAWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pent-4-enoxymethyl)aniline | |
CAS RN |
2159608-33-8 |
Source


|
| Record name | 4-[(pent-4-en-1-yloxy)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)
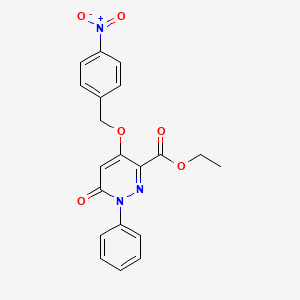
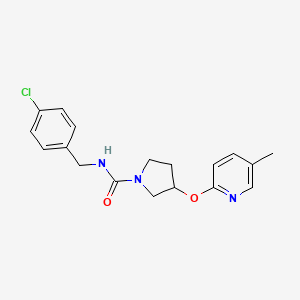
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2933459.png)
![N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2933460.png)
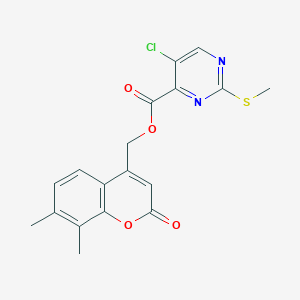
![N-(3,5-dimethylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2933464.png)
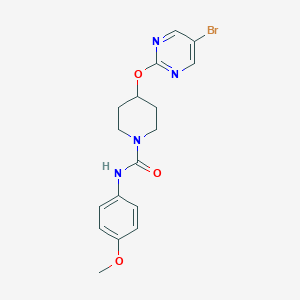
![N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933467.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)

![6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)
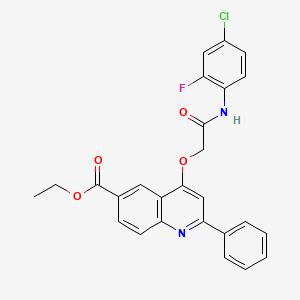
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2933476.png)